2-Ethoxy-4-(2-(2-iodobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
2-Ethoxy-4-(2-(2-iodobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C25H23IN2O5 and a molecular weight of 558.377 g/mol . This compound is notable for its unique structure, which includes an iodinated benzoyl group and a carbohydrazonoyl linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(2-(2-iodobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of the iodinated benzoyl precursor. The general synthetic route includes:
Iodination of Benzoyl Compound: The initial step involves the iodination of a benzoyl compound using iodine and a suitable oxidizing agent.
Formation of Carbohydrazonoyl Intermediate: The iodinated benzoyl compound is then reacted with hydrazine to form the carbohydrazonoyl intermediate.
Coupling with Ethoxy and Methoxy Benzoates: The final step involves coupling the carbohydrazonoyl intermediate with ethoxy and methoxy benzoates under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of large-scale organic synthesis, including the use of automated reactors and continuous flow systems, can be applied to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(2-(2-iodobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of the iodinated benzoyl group.
Substitution: The iodinated benzoyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Sodium azide, thiols, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Ethoxy-4-(2-(2-iodobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(2-(2-iodobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the disruption of cellular processes. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-(2-(2-iodobenzoyl)carbohydrazonoyl)phenyl benzoate: Similar structure but with a benzoate group instead of a methoxybenzoate group.
2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl benzoate: Contains a methyl group instead of an iodine atom.
2-Ethoxy-4-(2-(2-ethoxybenzoyl)carbohydrazonoyl)phenyl benzoate: Features an ethoxy group in place of the iodine atom.
Uniqueness
The presence of the iodinated benzoyl group in 2-Ethoxy-4-(2-(2-iodobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate makes it unique compared to its analogs. This iodine atom can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for research purposes .
Properties
CAS No. |
764667-35-8 |
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Molecular Formula |
C24H21IN2O5 |
Molecular Weight |
544.3 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[(2-iodobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H21IN2O5/c1-3-31-22-14-16(15-26-27-23(28)19-6-4-5-7-20(19)25)8-13-21(22)32-24(29)17-9-11-18(30-2)12-10-17/h4-15H,3H2,1-2H3,(H,27,28)/b26-15+ |
InChI Key |
CGNMROIBIYBAOL-CVKSISIWSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2I)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2I)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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